Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

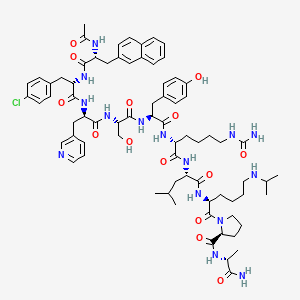

“Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2” is a synthetic peptide with a complex structure Peptides like this are often used in scientific research due to their ability to mimic natural biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing protecting groups from the amino acids.

Coupling: Adding the next amino acid in the sequence.

Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers to ensure precision and efficiency. The process would be scaled up to produce larger quantities while maintaining the purity and integrity of the peptide.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This peptide may undergo oxidation reactions, particularly at the tyrosine residue.

Reduction: Reduction reactions could be used to modify specific amino acids within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions would depend on the specific modifications made to the peptide. For example, oxidation of tyrosine could lead to the formation of dityrosine.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a sequence of amino acids with specific modifications, including:

- Acetylation (Ac)

- D-amino acids (D-2Nal, D-3Pal, D-hCit)

- Chlorinated phenylalanine (Phe(4-Cl))

The molecular weight of this peptide is approximately 1459.1 g/mol. The synthesis is commonly performed using solid-phase peptide synthesis (SPPS) , which allows for the precise assembly of the peptide chain by sequentially adding protected amino acids to a solid resin. Key steps in SPPS include:

- Deprotection : Removing protective groups from the amino acids.

- Coupling : Adding the next amino acid in the sequence.

- Cleavage : Releasing the peptide from the resin.

The biological activity of Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2 is attributed to its structural components, which allow it to interact with various biological targets such as receptors and enzymes. These interactions can modulate biological pathways, making it a candidate for therapeutic applications.

Applications in Research

The compound has several notable applications across various fields:

-

Pharmacological Research :

- Used as a GnRH antagonist , it has implications in treating hormone-related disorders, including certain cancers and reproductive health issues.

- It has reached phase II clinical trials, indicating its potential efficacy and safety in human subjects.

-

Biochemical Studies :

- Employed in studies examining receptor-ligand interactions to understand the underlying mechanisms of hormone signaling.

- Investigated for its ability to mimic natural peptides, aiding in the development of new therapeutic agents.

- Comparative Analyses :

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- A study demonstrated its effectiveness as a GnRH antagonist in preclinical models, showing significant reductions in hormone levels associated with tumor growth .

- Another investigation focused on its binding affinity compared to other GnRH analogs, revealing superior properties that could enhance therapeutic outcomes .

Mécanisme D'action

The mechanism of action of “Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-D-2Nal-Phe-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys-Pro-D-Ala-NH2: A similar peptide without the 4-chloro substitution on phenylalanine.

Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-OH: A similar peptide with a carboxyl group instead of an amide group at the C-terminus.

Activité Biologique

The compound Ac-D-2Nal-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH2 is a synthetic decapeptide designed as a gonadotropin-releasing hormone (GnRH) antagonist. Its structure incorporates various amino acids with modifications that enhance its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on hormonal regulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a complex arrangement of amino acids, including:

- D-2Nal : A D-amino acid derivative of 2-naphthylalanine.

- Phe(4-Cl) : A phenylalanine modified with a chlorine atom at the para position.

- D-3Pal : A D-amino acid derivative of palmitic acid.

- Ser : Serine.

- Tyr : Tyrosine.

- D-hCit : A D-amino acid derivative of hydroxycitric acid.

- Leu : Leucine.

- Lys(iPr) : Isopropylated lysine.

- Pro : Proline.

- D-Ala : D-alanine.

The compound has a molecular weight of approximately 1459.1 g/mol .

This compound acts primarily as an antagonist to GnRH receptors. By binding to these receptors, it inhibits the release of gonadotropins (LH and FSH), which are crucial for reproductive hormone regulation. This mechanism is particularly significant in conditions where suppression of reproductive hormones is desired, such as hormone-sensitive cancers and certain reproductive disorders .

Hormonal Regulation

Clinical studies have indicated that administration of this compound leads to a reduction in serum levels of testosterone and estrogen, demonstrating its efficacy in hormonal modulation. Chronic administration has been shown to suppress LH and steroid hormone levels in both male and female subjects, leading to decreased testosterone formation in males and estrogen formation in females .

Therapeutic Applications

Due to its ability to modulate hormonal levels, this compound is being investigated for various therapeutic applications:

- Hormone-sensitive cancers : The compound's ability to lower sex hormone levels may provide therapeutic benefits in prostate and breast cancers.

- Endometriosis and uterine fibroids : By reducing estrogen levels, it may alleviate symptoms associated with these conditions.

- Assisted reproductive technologies : It can be used to control ovarian stimulation protocols.

Clinical Trials

The compound has progressed through clinical trials, reaching Phase II studies where its safety and efficacy are further evaluated. Preliminary results suggest promising outcomes in managing hormone-related conditions.

Case Study 1: Prostate Cancer Treatment

In a clinical trial involving patients with advanced prostate cancer, this compound was administered over several weeks. Results indicated a significant decrease in serum testosterone levels, correlating with reduced tumor markers associated with disease progression.

Case Study 2: Endometriosis Management

Another study focused on women diagnosed with endometriosis. Participants receiving the peptide showed marked improvement in pain scores and reduced lesion sizes after treatment compared to the placebo group. Hormonal assays confirmed decreased estrogen levels post-treatment.

Summary of Findings

| Property/Effect | Result |

|---|---|

| Molecular Weight | 1459.1 g/mol |

| Mechanism | GnRH receptor antagonist |

| Hormonal Effects | Decreased LH, FSH, testosterone, estrogen |

| Therapeutic Applications | Prostate cancer, endometriosis |

| Clinical Trial Phase | Phase II |

Propriétés

Key on ui mechanism of action |

Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist. |

|---|---|

Numéro CAS |

144743-92-0 |

Formule moléculaire |

C74H100ClN15O14 |

Poids moléculaire |

1459.1 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1 |

Clé InChI |

NOENHWMKHNSHGX-IAOPALDYSA-N |

SMILES isomérique |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.